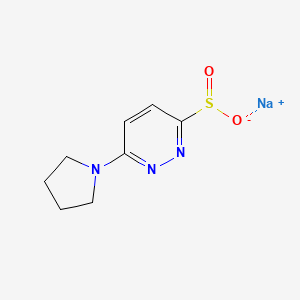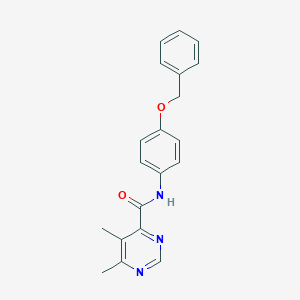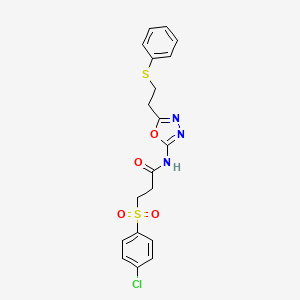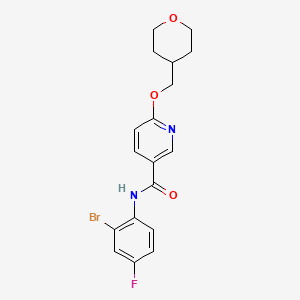
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione, also known as 2-ACPT, is an organochlorine compound with a wide range of scientific applications. It is a derivative of thiazine, an aromatic heterocyclic compound, and is composed of an amine group and a chlorine group. 2-ACPT has a variety of uses in the scientific community, including its application in organic synthesis, as a catalyst, and in biochemical and physiological research.
Applications De Recherche Scientifique
Antifungal Activity
- A study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo[4,3-e][1,2,4]triazolo[1
,5-a]pyridine-5-carbonitrile and explored its derivatives for antifungal activity (Ibrahim et al., 2008).
Structural Analysis and Synthesis
- The molecular structure and synthesis of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione have been examined, highlighting the importance of chlorophenyl rings in the structure (Lastovickova et al., 2018).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives, including compounds with chlorophenyl groups, have been studied for their corrosion inhibition performance on iron, using quantum chemical and molecular dynamics simulation (Kaya et al., 2016).
Antimicrobial Agents
- The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its application as antimicrobial agents has been explored (Sah et al., 2014).
Synthesis of Derivatives
- Research has been conducted on the synthesis of various derivatives of 4-amino antipyrine containing 1,3-thiazinan-4-one, demonstrating the versatility of this chemical structure (Alsahib & Baqer, 2021).
Synthesis and Characterization
- New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione have been synthesized and characterized (AL-Hiti & Abdalgabar, 2022).
Antitumor Activity
- Substituted 2-benzylidenebutane-1,3-dione and related analogues, including compounds with a 4-chlorophenyl group, have been evaluated for antitumor activity and molecular docking studies (Al-Suwaidan et al., 2015).
Antibacterial Agents
- The synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones and their evaluation as antibacterial agents has been investigated (Sheikh et al., 2009).
Fluorescent Properties
- Syntheses and fluorescent properties of complexes of Europium(III) with ligands including 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1, 3-dione have been studied (Ma Kunpen, 2015).
Anticancer Agents
- A computational approach was used to develop new anticancer agents based on the 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones structure (Sheikh et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-16(13,14)15/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQJVTIQROXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)




![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)

